デシル没食子酸

説明

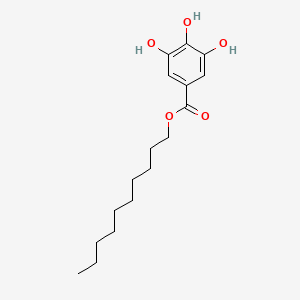

Decyl 3,4,5-trihydroxybenzoate, also known as Decyl gallate , is a chemical compound with the molecular formula C17H26O5 . It is a derivative of gallic acid, which is found in gallnuts, sumac, witch hazel, tea leaves, oak bark, and other plants .

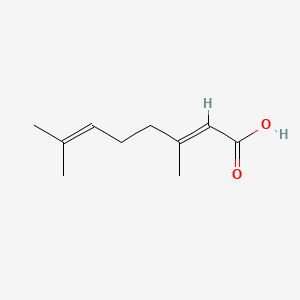

Molecular Structure Analysis

The molecular structure of Decyl 3,4,5-trihydroxybenzoate consists of a decyl group (a chain of 10 carbon atoms) attached to a 3,4,5-trihydroxybenzoate group . The molecular weight is 310.39 g/mol .Physical And Chemical Properties Analysis

Decyl 3,4,5-trihydroxybenzoate is a solid under normal conditions . The exact boiling point, melting point, and density are not provided in the search results.科学的研究の応用

抗真菌活性

デシル没食子酸は、いくつかの病原性真菌種に対して顕著な抗真菌活性を示しています。 これには、カンジダ属、クリプトコッカス属、パラコキシジオイデス属、およびヒストプラズマ・カプシュラツムが含まれます . 没食子酸の構造をデシル没食子酸化合物に修飾したことで、この抗真菌活性が向上しました .

洗浄剤における界面活性剤

デシル没食子酸は、洗浄剤に非イオン性界面活性剤として使用されています . その両親媒性により、この用途に適しています .

食品および化粧品の成分

デシル没食子酸は、食品および化粧品の成分として使用されています . その特性は、これらの業界における有用な添加剤となっています .

ドラッグキャリアー

デシル没食子酸は、ドラッグキャリアーとしての可能性があります . その構造と特性により、薬剤を身体の特定の部位に送達するのに適しています .

膜タンパク質の溶媒

デシル没食子酸は、膜タンパク質の溶媒として使用できます . これは、その両親媒性により、親水性および疎水性物質の両方に相互作用できるためです .

酵素的合成

デシル没食子酸は、イオン液体と共溶媒混合物中での逆加水分解反応によって酵素的に合成できます . この合成方法は、長鎖アルキルグルコシドの将来の商業生産の可能性を秘めています .

作用機序

Target of Action

Decyl gallate, also known as Decyl 3,4,5-trihydroxybenzoate, has been found to exhibit antifungal activity against several species of pathogenic fungi, including Candida spp., Cryptococcus spp., Paracoccidioides spp., and Histoplasma capsulatum . Therefore, the primary targets of decyl gallate are these pathogenic fungi.

Mode of Action

Decyl gallate interacts with its fungal targets by increasing the permeability of the cell membrane and causing leakage of cellular contents . This interaction results in the inhibition of fungal growth and proliferation .

Biochemical Pathways

The biochemical pathway for tannin degradation, which includes decyl gallate, involves the action of tannase and gallate decarboxylase enzymes to produce pyrogallol . This process is initiated by the decarboxylation of the ring, leading to the production of acetate, butyrate, and carbon dioxide .

Pharmacokinetics

It has been suggested that colloidal delivery systems may enhance the intestinal absorption of gallic acid, a compound related to decyl gallate, thereby improving its bioavailability .

Result of Action

The antifungal activity of decyl gallate results in the inhibition of fungal growth and proliferation . Moreover, it has been shown to have anti-apoptotic properties, leading to a reduction in DNA damage, down-regulation of Bak, and up-regulation of Bcl-2 .

特性

IUPAC Name |

decyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-2-3-4-5-6-7-8-9-10-22-17(21)13-11-14(18)16(20)15(19)12-13/h11-12,18-20H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTRKUOCGUXQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172742 | |

| Record name | Decyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19198-75-5 | |

| Record name | Decyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19198-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019198755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJW1U497V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

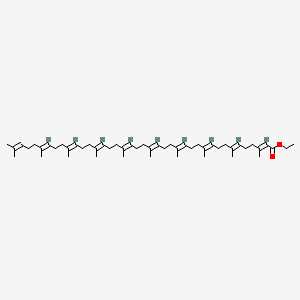

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

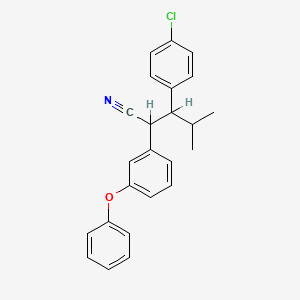

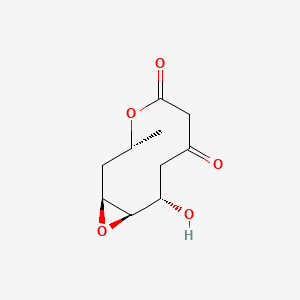

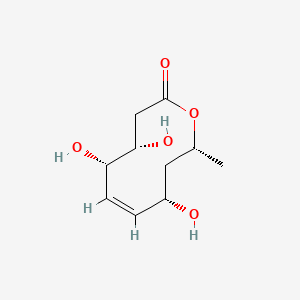

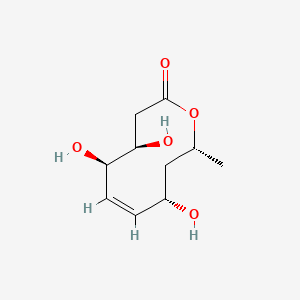

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for Decyl Gallate's antifungal activity?

A1: Research suggests that Decyl Gallate (Decyl 3,4,5-trihydroxybenzoate) may exert its antifungal effects by interfering with the N-glycosylation process in fungi. [] This process is crucial for the production of glycosylated enzymes and proteins involved in fungal cell wall integrity. [] By disrupting N-glycosylation, Decyl Gallate may lead to a cascade of effects, including:

- Reduced activity of glycosylated enzymes like α-(1,3)-glucanase, N-acetyl-β-d-glucosaminidase (NAGase), and α-(1,4)-amylase. []

- Hyperexpression of genes related to the unfolded protein response (UPR) and glycosylated enzymes. []

- Decreased amounts of glycosylated proteins and chitin, essential components of the fungal cell wall. []

Q2: What evidence supports the proposed mechanism of action of Decyl Gallate?

A2: Studies using Saccharomyces cerevisiae as a model organism identified N-glycosylation and the UPR pathway as potential targets for Decyl Gallate. [] This prediction was further supported by experiments in Paracoccidioides lutzii, where Decyl Gallate treatment led to:

- Lowered activity of glycosylated enzymes. []

- Upregulation of genes involved in UPR and glycosylation. []

- Reduction in glycosylated proteins and chitin content. []

Q3: Beyond its antifungal activity, what other biological effects have been observed with Decyl Gallate?

A3: Decyl Gallate has demonstrated anti-apoptotic properties. In a study investigating the effects of Paracoccidioides brasiliensis gp43 on epithelial cells, Decyl Gallate effectively counteracted the apoptosis induced by gp43. [] This protective effect involved a reduction in DNA damage, downregulation of the pro-apoptotic protein Bak, and upregulation of the anti-apoptotic protein Bcl-2. []

Q4: How does the structure of Decyl Gallate influence its antifungal activity?

A4: Decyl Gallate is a derivative of Gallic Acid, modified by the addition of a decyl chain. This structural modification significantly enhances its antifungal activity compared to Gallic Acid. [, ] The length of the alkyl chain plays a crucial role in its activity. Studies with various alkyl gallates show that antifungal activity peaks with a chain length of C9 or C10. [, ]

Q5: Against which fungal species has Decyl Gallate shown activity?

A5: Decyl Gallate exhibits broad-spectrum antifungal activity. It has demonstrated efficacy against various pathogenic fungi, including:

Q6: Has Decyl Gallate been tested in combination with other antifungal agents?

A6: Research indicates that alkyl gallates, including Decyl Gallate, can enhance the susceptibility of methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains to β-lactam antibiotics. [] This synergistic effect appears specific to β-lactams, suggesting a potential avenue for improving treatment efficacy. []

Q7: What are the potential applications of Decyl Gallate's heat-sensitizing properties?

A7: Long-chain alkyl gallates, including Decyl Gallate, exhibit potent heat-sensitizing activity against fungi. [] Co-administration of Decyl Gallate with mild heat (57.5°C for 90 seconds) resulted in >99.999% fungal death, significantly exceeding the efficacy of either treatment alone. [] This property presents a promising strategy for controlling fungal contamination in food crops, as demonstrated by the complete prevention of Aspergillus flavus survival on crop seeds when treated with Decyl Gallate and mild heat. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。